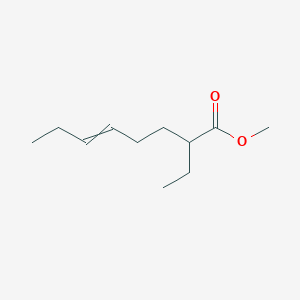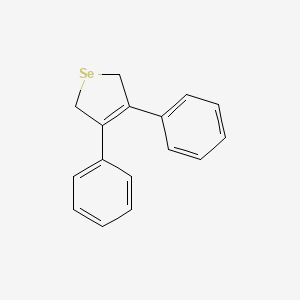![molecular formula C15H27N3O2S B14309232 N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide CAS No. 112195-32-1](/img/no-structure.png)
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The structure includes an aromatic ring with an amino group, making it a versatile candidate for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common route includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-amino-3-propylphenyl ethylamine.
Intermediate Formation: This intermediate is then reacted with 2-bromoethylamine under basic conditions to form the ethylamine derivative.
Sulfonamide Formation: The final step involves the reaction of the ethylamine derivative with ethanesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups within the molecule.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can interact with various biomolecules due to its amino and sulfonamide groups. It may be used in the study of enzyme inhibition, protein binding, and other biochemical processes.
Medicine
In medicine, compounds with sulfonamide groups are often explored for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-ethylphenyl)ethyl]amino}ethyl)ethanesulfonamide
- N-(2-{[2-(4-Amino-3-isopropylphenyl)ethyl]amino}ethyl)ethanesulfonamide
Uniqueness
N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide is unique due to its specific substitution pattern on the aromatic ring. The propyl group at the 3-position provides distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This uniqueness can lead to different pharmacological profiles and applications compared to its analogs.
Propriétés
| 112195-32-1 | |
Formule moléculaire |
C15H27N3O2S |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
N-[2-[2-(4-amino-3-propylphenyl)ethylamino]ethyl]ethanesulfonamide |
InChI |
InChI=1S/C15H27N3O2S/c1-3-5-14-12-13(6-7-15(14)16)8-9-17-10-11-18-21(19,20)4-2/h6-7,12,17-18H,3-5,8-11,16H2,1-2H3 |
Clé InChI |
VSXWZQFOVYHIDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)CCNCCNS(=O)(=O)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)


![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)

